Cas no 221660-80-6 (1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]-)
![1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- structure](https://ja.kuujia.com/scimg/cas/221660-80-6x500.png)
1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]-
- SCH-57790
- GTPL350
- BDBM50092317
- L018294
- SCH 57790
- 2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
- 221660-80-6
- (4-Cyclohexyl-piperazin-1-yl)-[4-(4-methoxy-benzenesulfinyl)-phenyl]-acetonitrile
- AKOS040749455
- Q27088759
- SCH57790
- CHEMBL73341
- SCHEMBL194921
-
- インチ: InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3
- InChIKey: BFELQLHLUNQIHL-UHFFFAOYSA-N
- SMILES: COC1=CC=C(S(C2=CC=C(C(N3CCN(C4CCCCC4)CC3)C#N)C=C2)=O)C=C1
計算された属性
- 精确分子量: 437.21393
- 同位素质量: 437.21369841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 620
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- XLogP3: 4.1
じっけんとくせい
- Color/Form: Solid powder
- PSA: 56.57
1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- Security Information
- Signal Word:Warning
- 储存条件:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1952024-50mg |
SCH 57790 |
221660-80-6 | 98% | 50mg |
$1588.0 | 2025-02-28 | |
Ambeed | A1952024-5mg |
SCH 57790 |
221660-80-6 | 98% | 5mg |
$552.0 | 2025-02-28 | |
Ambeed | A1952024-100mg |
SCH 57790 |
221660-80-6 | 98% | 100mg |
$2154.0 | 2025-02-28 | |
Ambeed | A1952024-10mg |
SCH 57790 |
221660-80-6 | 98% | 10mg |
$786.0 | 2025-02-28 | |
Ambeed | A1952024-25mg |
SCH 57790 |
221660-80-6 | 98% | 25mg |
$1184.0 | 2025-02-28 | |
Ambeed | A1952024-1mg |
SCH 57790 |
221660-80-6 | 98% | 1mg |
$220.0 | 2025-02-28 |
1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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5. Back matter
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]-に関する追加情報
Research Brief on 1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- (CAS: 221660-80-6)
The compound 1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- (CAS: 221660-80-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structural features, including the cyclohexyl and sulfinylphenyl moieties, contribute to its ability to modulate specific signaling pathways. Researchers have employed advanced synthetic techniques, such as asymmetric sulfoxidation, to achieve high enantiomeric purity, which is critical for its biological activity.
In vitro and in vivo studies have demonstrated that 1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- exhibits potent inhibitory effects on certain protein kinases involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound showed promising activity against a panel of cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical development.
In conclusion, 1-Piperazineacetonitrile,4-cyclohexyl-a-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]- represents a promising candidate for further drug development. Its unique chemical structure and biological activity make it a valuable tool for understanding kinase-mediated signaling pathways and a potential therapeutic agent for various diseases. Future research should focus on elucidating its mechanism of action and optimizing its pharmacological properties to facilitate clinical translation.
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